molecular formula C8H16N2O4S2 B613201 (2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid) CAS No. 6027-15-2

(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid)

Cat. No.: B613201
CAS No.: 6027-15-2
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Description

“(2R,2’R)-4,4’-Disulfanediylbis(2-aminobutanoic acid)” is a chemical compound with the CAS number 6027-15-2 .

Scientific Research Applications

Metabolic Disorders and Diagnostic Biomarkers

  • Sulfur Amino Acid Metabolism in Renal Failure : Studies have indicated that sulfur-containing amino acids, such as cysteine and homocysteine, accumulate significantly in patients with chronic renal failure, emphasizing the kidney's role in sulfur excretion and the potential relevance of these amino acids in diagnosing and understanding metabolic disorders (Wilcken & Gupta, 1979; Wilcken, Gupta, & Reddy, 1980).

Environmental and Health Impact Studies

  • Perfluorinated Compounds and Human Health : Research into perfluorinated compounds (PFCs), which are persistent environmental pollutants, has shown that exposure is widespread in the human population. These studies investigate the potential health impacts, including on reproductive health and kidney function, of chemicals that share properties with sulfur-containing amino acids due to their persistence and bioaccumulation (Calafat et al., 2007; Kataria, Trachtman, Malaga-Dieguez, & Trasande, 2015).

Biochemical Research and Clinical Applications

  • Biochemical Factors Influencing Oral Malodor : The study by Yaegaki and Sanada (1992) demonstrates the biochemical processes involved in the production of volatile sulfur compounds (VSC) in the oral cavity, highlighting the role of sulfur-containing amino acids in oral health and disease. Such research underscores the broader relevance of these compounds in biochemical studies and potential therapeutic applications (Yaegaki & Sanada, 1992).

  • Sulfur Amino Acids in Premature Infants : The metabolism of L-cysteine and glutathione, both of which are critical for cellular antioxidant defenses, has been found to be impaired in premature infants due to cystathionase deficiency. This finding has important implications for the nutritional and medical management of premature neonates (Viña, Vento, García-Sala, Puertes, Gasco, Sastre, Asensi, & Pallardó, 1995).

  • Stroke Risk and Homocyst(e)ine Levels : Elevated plasma concentrations of homocyst(e)ine, a sulfur-containing amino acid, have been identified as a potential independent risk factor for stroke, providing insights into the role of sulfur amino acid metabolism in vascular health and disease (Coull, Malinow, Beamer, Sexton, Nordt, & de Garmo, 1990).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

D-Homocystine, also known as Homocysteine, is a thiol-containing amino acid formed by a demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.

Mode of Action

Biochemical Pathways

D-Homocystine plays a key role in two major biochemical pathways:

These pathways are crucial for regulating methionine availability, protein homeostasis, and DNA methylation, thereby playing key roles in post-genomic and epigenetic regulation mechanisms .

Pharmacokinetics

It is known that the concentration of homocysteine in the body can be influenced by various factors, including genetic factors, diet, lifestyle, and certain medications .

Result of Action

Impaired metabolism of D-Homocystine, leading to elevated concentrations of homocysteine in the blood (hyperhomocysteinemia), is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . This can increase the risk of various health conditions, including eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes .

Biochemical Analysis

Biochemical Properties

D-Homocystine plays a crucial role in regulating methionine availability, protein homeostasis, and DNA-methylation . It contributes to the folate-dependent/independent remethylation to form Met and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the Met synthesis cycle .

Cellular Effects

It has been associated with increased risks of various disorders such as eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes .

Molecular Mechanism

D-Homocystine exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of methionine availability, protein homeostasis, and DNA-methylation, presenting key pathways in post-genomic and epigenetic regulation mechanisms . It also contributes to the folate-dependent/independent remethylation to form Met and the transsulfuration pathway to form cysteine .

Temporal Effects in Laboratory Settings

It is known that the levels of D-Homocystine can be increased by defective metabolism of Met, resulting from either mutation in genes coding for the enzymes of D-Homocystine metabolism , or deficiencies of certain vitamin cofactors .

Metabolic Pathways

D-Homocystine is involved in the metabolism of methionine to cysteine . It contributes to the folate-dependent/independent remethylation to form Met and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors .

Transport and Distribution

It is known that D-Homocystine is transported into vascular cells in a time-dependent fashion .

Properties

IUPAC Name

2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid
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InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)
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InChI Key

ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
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Molecular Formula

C8H16N2O4S2
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DSSTOX Substance ID

DTXSID90861945
Record name (RS)-Homocystine
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Molecular Weight

268.4 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Homocystine
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CAS No.

462-10-2, 870-93-9, 6027-15-2
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Record name Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel-
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Melting Point

263 - 265 °C
Record name DL-Homocystine
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Q & A

Q1: How does D-Homocystine impact the growth of normal and malignant cells in comparison to L-methionine?

A: Research suggests that human embryonic lung fibroblasts can utilize D-Homocystine for growth when L-methionine is unavailable, while certain malignant cells, like human acute lymphoblastic leukemia cells, cannot. [] This difference in metabolic utilization could potentially be exploited in cancer treatment strategies. [] Essentially, normal cells could survive using D-Homocystine as a substitute, while malignant cells, unable to utilize it, would be inhibited. []

Q2: What is the role of S-adenosyl-L-methionine-mediated methylation in monocyte function, and how does D-Homocystine relate to this process?

A: S-adenosyl-L-methionine-mediated methylation is crucial for monocyte chemotaxis, the process by which monocytes are attracted to sites of inflammation. [] While not directly addressed in the provided research, D-Homocystine is closely related to L-Homocystine, which can be converted to S-adenosyl-L-homocysteine. S-adenosyl-L-homocysteine is a known inhibitor of S-adenosyl-L-methionine-mediated methylation reactions. [] Further research is needed to elucidate the specific effects of D-Homocystine on monocyte function and methylation pathways.

Q3: How can D-Homocystine be used in analytical methods?

A: D-Homocystine can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for determining total homocysteine (tHcy) in plasma. [] Its structural similarity to tHcy allows for accurate quantification while minimizing variations during sample preparation and analysis.

Q4: Can the structure of D-Homocystine be modified to create compounds with different biological activities?

A: Yes, modifications to both the base and amino acid portions of S-aristeromycinyl-L-homocysteine, a carbocyclic nucleoside analog of D-Homocystine, have been shown to affect its inhibitory activity against various S-adenosyl-L-methionine-dependent methyltransferases. [] This suggests that similar structural modifications to D-Homocystine could potentially lead to the development of novel compounds with tailored biological activities.

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